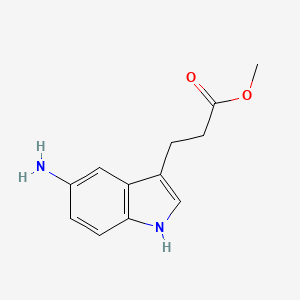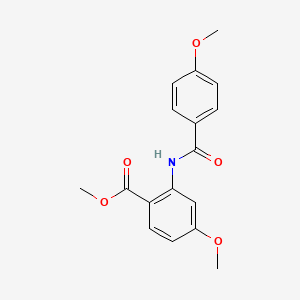![molecular formula C11H6N4S B12800736 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene CAS No. 70661-49-3](/img/structure/B12800736.png)
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-thia-7,11,15,16-tetrazatetracyclo[77002,6010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic core. Specific reagents and catalysts are used to facilitate these transformations, and the reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound’s unique structure may lead to the development of new pharmaceuticals with specific biological targets.
Industry: Its properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Tetracyclo[6.6.2.02,7.09,14]hexadeca-1,3,5,7,9,11,13-heptaene: This compound shares a similar tetracyclic structure but lacks the sulfur and nitrogen atoms present in 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene.
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene: Another structurally related compound, differing in the presence of methyl groups and a methylene bridge.
Uniqueness
The presence of sulfur and nitrogen atoms in this compound imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. These heteroatoms can influence the compound’s electronic structure, stability, and interactions with other molecules.
特性
CAS番号 |
70661-49-3 |
|---|---|
分子式 |
C11H6N4S |
分子量 |
226.26 g/mol |
IUPAC名 |
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene |
InChI |
InChI=1S/C11H6N4S/c1-3-12-10-8-6-13-11-7(2-5-16-11)9(8)14-15(10)4-1/h1-6H |
InChIキー |
WORMVWFEAXFRKW-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C3C=NC4=C(C3=N2)C=CS4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


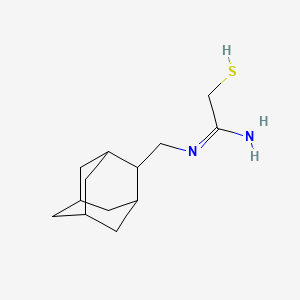

![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
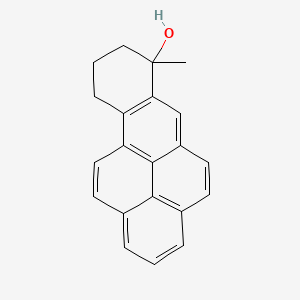
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)

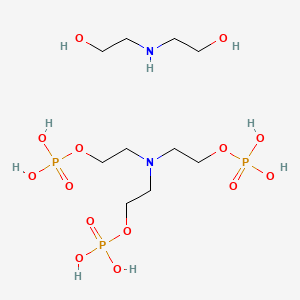
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

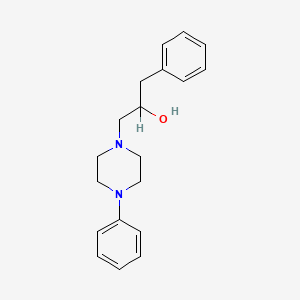
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
